1,2-Diarachidoyl-sn-glycero-3-phosphocholine

概要

説明

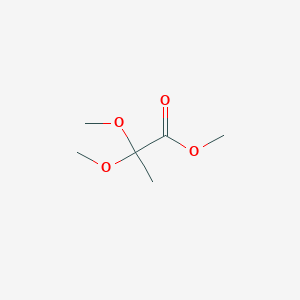

1,2-ジアラキドイル-sn-グリセロ-3-PC (DAPC) は、グリセロール骨格に 2 つのアラキドン酸鎖 (20:0) が結合したリン脂質です。細胞膜の主要な構成成分であり、構造的完全性と流動性に貢献しています。 DAPC は、シグナル伝達と膜組織において重要な役割を果たす神経組織など、さまざまな組織に見られます .

2. 製法

DAPC は、化学的または酵素的製法によって合成できます。いくつかの方法を紹介します。

-

化学合成: : 一般的な方法の 1 つは、アラキドン酸とグリセロール-3-リン酸の縮合です。得られた中間体は、sn-1 位と sn-2 位の両方でアラキドン酸でアシル化されます。この反応は、通常、適切な試薬と溶媒を使用して穏やかな条件下で行われます。

-

酵素合成: : ホスホリパーゼ A2 (PLA2) などの酵素は、ホスファチジルコリン (PC) から sn-2 脂肪酸を選択的に加水分解し、リゾホスファチジルコリンを生成します。その後、アラキドン酸でアシル化して DAPC が生成されます。

-

工業生産: : DAPC は、研究目的でより大規模に生産されています。 試薬グレードの DAPC は、科学的研究のために入手できます .

準備方法

DAPC can be synthesized through chemical or enzymatic methods. Here are some approaches:

-

Chemical Synthesis: : One common method involves the condensation of arachidonic acid with glycerol-3-phosphate. The resulting intermediate undergoes acylation with arachidonic acid at both the sn-1 and sn-2 positions. The reaction typically occurs under mild conditions using appropriate reagents and solvents.

-

Enzymatic Synthesis: : Enzymes such as phospholipase A2 (PLA2) can selectively hydrolyze the sn-2 fatty acid from phosphatidylcholine (PC), yielding lysophosphatidylcholine. Subsequent acylation with arachidonic acid generates DAPC.

-

Industrial Production: : DAPC is produced on a larger scale for research purposes. Reagent-grade DAPC is available for scientific investigations .

化学反応の分析

DAPC は、さまざまな化学反応に関与しています。

-

酸化と還元: : DAPC の不飽和脂肪酸鎖は、活性酸素種による酸化を受けやすくなります。抗酸化酵素と化合物は、DAPC を酸化損傷から保護するのに役立ちます。

-

置換反応: : DAPC は、アラキドン酸鎖が他の脂肪酸に置き換えられるアシル交換反応を起こす可能性があります。これらの反応は、膜のリモデリングに不可欠です。

-

一般的な試薬: : PLA2、脂肪酸アシル転移酵素、脂質修飾酵素などの酵素は、DAPC の代謝に関与しています。

-

主要な生成物: : DAPC の加水分解により、リゾホスファチジルコリンが生成されます。リゾホスファチジルコリンは、他の脂質分子の前駆体として機能します。

科学的研究の応用

DAPC の重要性は、さまざまな分野にわたっています。

-

細胞膜機能: : DAPC は、膜の流動性、脂質ラフト、細胞シグナル伝達に貢献しています。

-

神経生物学: : 神経組織では、DAPC はシナプス機能、神経細胞の生存、神経伝達物質の放出に影響を与えます。

-

薬物送達: : DAPC ベースのリポソームは、生体適合性と安定性のために、標的薬物送達に使用されます。

-

生物物理学的研究: : 研究者は、脂質とタンパク質の相互作用と膜のダイナミクスを理解するために、DAPC を含む膜を研究しています。

作用機序

DAPC の影響は多面的です。

-

膜の流動性: : 脂質組成を調節することにより、DAPC は膜の流動性とタンパク質の移動性に影響を与えます。

-

シグナル伝達経路: : DAPC は、膜受容体やイオンチャネルと相互作用し、細胞応答に影響を与えます。

6. 類似の化合物との比較

DAPC は、その特定の脂肪酸組成によって際立っています。類似の化合物には、ジパルミトイル-PC (DPPC) やジオレオイル-PC (DOPC) など、さまざまなアシル鎖を持つ他のホスファチジルコリン (PC) が含まれます。

類似化合物との比較

DAPC stands out due to its specific fatty acid composition. Similar compounds include other phosphatidylcholines (PCs) with varying acyl chains, such as dipalmitoyl-PC (DPPC) and dioleoyl-PC (DOPC).

特性

IUPAC Name |

[(2R)-2,3-di(icosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H96NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-47(50)54-44-46(45-56-58(52,53)55-43-42-49(3,4)5)57-48(51)41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h46H,6-45H2,1-5H3/t46-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIOPDIXYAUOFN-YACUFSJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H96NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

846.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(20:0/20:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008274 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

61596-53-0 | |

| Record name | 1,2-Diarachidoyl-sn-glycero-3-phosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061596530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DIARACHIDOYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HE0P2D9ZLS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does DAPC contribute to the formation of asymmetric lipid bilayers?

A: Research using Atomic Force Microscopy (AFM) has demonstrated that DAPC, when mixed with 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) at a 1:1 molar ratio, can spontaneously form asymmetric lipid bilayers []. This asymmetry arises from the significant difference in acyl chain lengths between DAPC (C20:0) and DLPC (C12:0), leading to a distinct hydrophobic thickness difference of approximately 0.88 nm []. This finding suggests DAPC's potential role in creating more complex and potentially functional model membrane systems.

Q2: How does DAPC interact with enzymes like phospholipase A2 (sPLA2)?

A: Studies using giant unilamellar vesicles (GUVs) have shown that the interaction of DAPC with sPLA2 is influenced by lipid packing []. Specifically, when DAPC was incorporated into a mixed-lipid GUV system with DLPC at its phase-coexistence temperature, sPLA2 exhibited preferential binding to the liquid-phase DLPC domains, largely avoiding the more tightly packed DAPC regions []. This suggests that the solid-phase packing of DAPC may hinder sPLA2 binding and subsequent hydrolysis, highlighting the importance of membrane fluidity in enzyme-lipid interactions.

Q3: Can you elaborate on the experimental techniques used to study the electrical properties of DAPC?

A: Researchers utilized Langmuir monolayers and measured surface pressure (π) and electric surface potential (ΔV) isotherms to investigate the electrical characteristics of DAPC []. This technique allowed for the determination of the apparent dipole moment (μAexp) of DAPC, providing insights into the molecule's orientation and charge distribution at the air-water interface []. These findings contribute to understanding the behavior of DAPC in biological membranes and its interactions with other molecules.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(furan-2-yl)-1,3-dioxolan-4-yl]methanol](/img/structure/B158962.png)

![3-Amino-2-nitro-benzo[b]thiophene](/img/structure/B158963.png)